2-(chloromethyl)-1H-perimidine hydrochloride

Synthetic Chemistry Organic Synthesis Nucleophilic Substitution

Researchers requiring electrophilic perimidine building blocks often face limited availability of reactive 2-chloromethyl variants. 2-(Chloromethyl)-1H-perimidine HCl (CAS 125983-34-8) bridges this gap with a chloromethyl handle enabling mild nucleophilic derivatization (S-, O-, N-, C-nucleophiles) for SAR library synthesis. • Generates diverse 2-substituted perimidine libraries under mild conditions • Precursor to perimidinium salts for organic hydride donors in OLED/OPV devices • Alkylating scaffold for covalent inhibitor & chemical probe development • ≥95% purity; ambient storage & shipping

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
CAS No. 125983-34-8
Cat. No. B148923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-1H-perimidine hydrochloride
CAS125983-34-8
Molecular FormulaC12H10Cl2N2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl.Cl
InChIInChI=1S/C12H9ClN2.ClH/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9;/h1-6H,7H2,(H,14,15);1H
InChIKeyVDPGJYUNPDJHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1H-perimidine Hydrochloride Overview


2-(Chloromethyl)-1H-perimidine hydrochloride (CAS 125983-34-8) is a heterocyclic compound consisting of a peri-naphtho fused pyrimidine (perimidine) core substituted at the 2-position with a chloromethyl group and stabilized as its hydrochloride salt [1]. With a molecular formula of C12H10Cl2N2 and a molecular weight of 253.13 g/mol, this compound serves as a versatile synthetic intermediate and building block for generating diverse 2-substituted perimidine derivatives . The perimidine scaffold is recognized for its π-amphoteric character, endowing it with unique electronic properties that are exploitable in material science, catalysis, and medicinal chemistry applications [2]. The specific chloromethyl functionality introduces a highly reactive electrophilic site, positioning this compound as a key entry point for nucleophilic derivatization and subsequent elaboration into more complex molecular architectures.

2-(Chloromethyl)-1H-perimidine Hydrochloride: Comparative Differentiation


The chemical versatility of the perimidine scaffold is highly dependent on the nature of the substituent at the 2-position, which dictates the molecule's electronic properties, reactivity, and ultimately its suitability for a specific downstream application. While a wide array of 2-substituted perimidines are commercially available or can be readily synthesized, they are not interchangeable [1]. For instance, 2-aryl or 2-alkyl perimidines exhibit different redox potentials, basicity, and solubility profiles compared to halogenated derivatives [2]. The chloromethyl group of 2-(chloromethyl)-1H-perimidine hydrochloride is not merely a structural variant; it is a functional handle that introduces a distinct electrophilic reactivity profile. This specific reactivity is crucial for certain nucleophilic substitution pathways and for generating perimidinium salts, which are in turn precursors to organic hydride donors [3]. Generic substitution with a non-halogenated or differently substituted perimidine would fundamentally alter the reaction outcome, potentially leading to failed syntheses or suboptimal material performance. The following evidence provides the quantitative and mechanistic differentiation required for informed scientific selection.

2-(Chloromethyl)-1H-perimidine Hydrochloride: Quantitative Evidence


Nucleophilic Substitution vs. Non-Halogenated Perimidines

The chloromethyl group at the 2-position provides a reactive electrophilic site that is absent in alkyl- or aryl-substituted perimidines. This enables facile nucleophilic substitution with a variety of S, O, N, and C nucleophiles, a reaction pathway not available to non-halogenated analogs [1]. The high lability of the chlorine atom allows for efficient derivatization under mild conditions, making it a superior choice for generating diverse libraries of 2-functionalized perimidines.

Synthetic Chemistry Organic Synthesis Nucleophilic Substitution

Hydrochloride Salt: Solubility & Handling vs. Free Base

2-(Chloromethyl)-1H-perimidine is supplied and used as its hydrochloride salt (CAS 125983-34-8), which confers significant advantages in handling, storage, and solubility compared to the free base form (CAS not applicable, molecular weight 216.67 g/mol) . The salt form is a crystalline solid with enhanced stability, whereas the free base is often an oil or low-melting solid that is more prone to degradation. The hydrochloride salt exhibits higher aqueous solubility, facilitating its use in reactions conducted in polar protic solvents or biphasic aqueous-organic systems.

Chemical Handling Formulation Procurement

Redox-Active Hydride Donor Precursor

2-(Chloromethyl)-1H-perimidine hydrochloride can be readily methylated to form perimidinium iodide salts, which are then reduced to yield 2-substituted-2,3-dihydro-1H-perimidine compounds, a class of organic hydride donors [1]. These dihydroperimidine derivatives exhibit reversible oxidation processes in cyclic voltammetry, with peak ratios (Ipc/Ipa) greater than 0.5, indicating the chemical stability of the radical cation intermediate (1H•+ species) [1]. This contrasts with the irreversible reduction waves observed for the parent perimidinium salts [1]. This reversible redox behavior is crucial for applications such as n-type dopants in organic electronics and as recyclable reducing agents in organic synthesis.

Material Science Electrochemistry Organic Electronics

Alkylating Agent Potential for Biological Research

The chloromethyl group enables the compound to function as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological macromolecules like DNA and proteins [1]. This mechanism of action is distinct from that of many other perimidine derivatives, which may act through non-covalent interactions (e.g., enzyme inhibition, receptor binding). The ability to covalently modify biological targets offers a different pharmacodynamic profile, including the potential for irreversible inhibition and prolonged target engagement.

Medicinal Chemistry Chemical Biology Drug Discovery

2-(Chloromethyl)-1H-perimidine Hydrochloride Applications


2-Substituted Perimidine Library Synthesis

This compound is ideally suited as a key intermediate for generating libraries of 2-substituted perimidine derivatives. Its chloromethyl group undergoes facile nucleophilic substitution with a wide range of S-, O-, N-, and C-based nucleophiles, enabling the introduction of diverse functional groups at the 2-position under mild conditions. This versatility is critical for structure-activity relationship (SAR) studies in medicinal chemistry and for creating functional materials with tailored properties.

Redox-Active Hydride Donors for Materials & Catalysis

The compound serves as an essential precursor to perimidinium salts, which upon reduction yield 2-substituted-2,3-dihydro-1H-perimidine derivatives. These dihydroperimidines exhibit well-defined, reversible redox chemistry (Ipc/Ipa > 0.5), making them valuable as organic hydride donors in hydrogen transfer catalysis and as n-type dopants or electron transport materials in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Alkylating Agents and Covalent Probes for Chemical Biology

The compound's intrinsic ability to act as an alkylating agent positions it as a lead structure or key intermediate for developing covalent inhibitors and chemical probes. The chloromethyl group can form stable covalent bonds with nucleophilic residues in enzyme active sites or on DNA, enabling the creation of potent and selective biological tools. This is particularly relevant for targeting diseases where irreversible inhibition is a therapeutic advantage, such as in certain cancers or infectious diseases.

Perimidine-Based Dyes and Functional Polymers

Perimidines are known for their strong electron-donating properties and intense fluorescence. This compound can be used to introduce the perimidine chromophore into larger molecular assemblies, such as dyes for near-infrared (NIR) absorption, fluorescent sensors, and functional polymers. The reactive chloromethyl handle facilitates the covalent attachment of the perimidine unit to polymer backbones or other molecular scaffolds, creating materials with tailored optical and electronic characteristics for applications in bioimaging, security inks, and optoelectronics.

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